Product packaging for Rilpivirine (hydrochloride)(Cat. No.:)

Rilpivirine (hydrochloride)

Cat. No.: B14792138
M. Wt: 402.9 g/mol
InChI Key: KZVVGZKAVZUACK-UHFFFAOYSA-N
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Description

Significance of Diarylpyrimidine Derivatives in Antiretroviral Therapies

Diarylpyrimidine (DAPY) derivatives represent a crucial class of compounds in the landscape of antiretroviral drug discovery. nih.govrsc.org These heterocyclic small molecules have demonstrated excellent inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme, a key player in the viral replication cycle. nih.govrsc.org The RT enzyme facilitates the conversion of the viral RNA genome into DNA, which is then integrated into the host cell's genetic material. rsc.org By binding to a specific allosteric site on the RT enzyme, known as the NNRTI binding pocket, diarylpyrimidine derivatives induce conformational changes that disrupt the enzyme's function, thereby halting viral replication. mdpi.comtandfonline.com

The success of DAPY derivatives, including the FDA-approved drugs etravirine (B1671769) and rilpivirine (B1684574), lies in their unique structural features that allow for potent and specific inhibition of HIV-1 RT. nih.govresearchgate.net The flexibility of the diarylpyrimidine scaffold enables these compounds to adapt to mutations within the NNRTI binding pocket, a common mechanism of drug resistance. drugbank.comresearchgate.net This adaptability has been a key driver in the development of second-generation NNRTIs with improved resistance profiles compared to their predecessors. researchgate.net Ongoing research continues to explore the vast chemical space of diarylpyrimidine derivatives, with the aim of designing novel analogs with even greater potency against wild-type and drug-resistant HIV-1 strains. nih.gov

Evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and the Position of Rilpivirine

The journey of NNRTIs began in the late 1980s, with the discovery of the first compounds in this class. wikipedia.org The first generation of FDA-approved NNRTIs included nevirapine, delavirdine, and efavirenz (B1671121). nih.govnih.gov While these drugs were effective in suppressing HIV-1 replication, their clinical utility was often limited by the rapid emergence of drug-resistant viral strains and a high incidence of cross-resistance within the class. researchgate.netpnas.org A single amino acid mutation in the NNRTI binding pocket could significantly reduce the efficacy of these first-generation agents. pnas.org

This challenge spurred the development of second-generation NNRTIs, designed to overcome the limitations of their predecessors. Rilpivirine, along with etravirine, emerged as a leading second-generation NNRTI. mdpi.comnih.gov A key innovation in the design of rilpivirine is its remarkable conformational flexibility. drugbank.comdrugbank.com This inherent adaptability allows the molecule to bind effectively to the NNRTI binding pocket even in the presence of resistance-associated mutations. drugbank.com Specifically, rilpivirine's cyanovinyl group can position itself within a hydrophobic tunnel connecting the NNRTI-binding pocket to the nucleic acid binding cleft, an interaction that is maintained despite conformational changes in the enzyme. mdpi.com This results in a higher genetic barrier to resistance for rilpivirine compared to first-generation NNRTIs. pnas.org

The evolution from first to second-generation NNRTIs represents a significant step forward in the management of HIV-1 infection, with rilpivirine playing a pivotal role in this advancement.

Table 1: Evolution of FDA-Approved NNRTIs

GenerationCompoundYear of FDA ApprovalKey Characteristics
FirstNevirapine1996 wikipedia.orgpnas.orgFirst approved NNRTI. wikipedia.org
FirstDelavirdine1997 pnas.org
FirstEfavirenz1998 pnas.org
SecondEtravirine2008 pnas.orgFlexible structure to combat resistance. researchgate.net
SecondRilpivirine2011 mdpi.compnas.orgHigh potency and a higher genetic barrier to resistance. drugbank.com
SecondDoravirineApproved as a second-generation NNRTI. nih.gov

Table 2: Research Findings on Rilpivirine's Inhibitory Activity

HIV-1 StrainEC50 (nM)Finding
Wild-Type (IIIB)2.5Rilpivirine demonstrates potent activity against the wild-type HIV-1 strain. nih.gov
Mutant Strain (E138K)17.7While still active, some mutations can reduce rilpivirine's potency. nih.gov
Mutant Strain (K103N)10.2Rilpivirine maintains good activity against this common NNRTI-resistant strain. nih.gov

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19ClN6 B14792138 Rilpivirine (hydrochloride)

Properties

IUPAC Name

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVVGZKAVZUACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Structural Biology of Rilpivirine with Hiv 1 Reverse Transcriptase

Non-Competitive Inhibition of HIV-1 Reverse Transcriptase

Rilpivirine (B1684574) functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. nih.gov Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site, Rilpivirine binds to a distinct, allosteric site on the enzyme. nih.govnih.gov This binding event induces a conformational change in the reverse transcriptase, distorting the enzyme's structure and thereby inhibiting its function. nih.govnih.gov By altering the three-dimensional shape of the enzyme, Rilpivirine effectively prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. nih.gov This non-competitive mechanism means that its inhibitory action is not overcome by increasing concentrations of the natural substrate (dNTPs).

The kinetic models of NNRTI inhibition can be complex, with the inhibitor potentially binding to different forms of the HIV-1 RT enzyme, including the free enzyme and the enzyme-template/primer complex. nih.gov However, the fundamental principle remains the allosteric modulation of the enzyme's catalytic activity. nih.gov

Allosteric Binding Site Interactions and Conformational Dynamics

The interaction of Rilpivirine with HIV-1 RT is a highly dynamic process, characterized by specific interactions within a well-defined binding pocket and the inherent flexibility of both the drug molecule and the enzyme.

Characterization of the Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

Rilpivirine binds to a hydrophobic pocket on the p66 subunit of HIV-1 RT, known as the non-nucleoside inhibitor binding pocket (NNIBP). nih.govnih.gov This pocket is located approximately 10 Å away from the polymerase active site. nih.gov The NNIBP is not a pre-formed cavity in the apoenzyme; rather, it is induced and shaped by the binding of the NNRTI itself. nih.gov Upon binding, the pocket becomes more rigid. nih.gov

The NNIBP is formed by several key amino acid residues, creating a predominantly hydrophobic environment. These residues include, but are not limited to, Leu100, Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Val189, Gly190, Phe227, Trp229, Leu234, and Tyr318 from the p66 subunit, and Glu138 from the p51 subunit. nih.gov The specific interactions of Rilpivirine within this pocket are crucial for its high potency.

Cryo-electron microscopy studies have revealed that the binding of Rilpivirine to the RT/DNA complex can induce significant structural shifts, for instance, in the YMDD motif at the active site. core.ac.uk These structural alterations underscore the allosteric nature of Rilpivirine's inhibitory action.

Role of Internal Conformational Flexibility in Potency and Binding Plasticity

A defining feature of second-generation NNRTIs like Rilpivirine is their significant internal conformational flexibility. pnas.orgresearchgate.net This "wiggling" and "jiggling" capacity allows the molecule to adapt its shape to fit within the NNIBP, even in the presence of mutations that would confer resistance to earlier, more rigid NNRTIs. pnas.org

Rilpivirine, as a diarylpyrimidine derivative, possesses a flexible structure, particularly around its aromatic rings, which allows it to adopt various conformations. pnas.orgresearchgate.net This structural adaptability, coupled with the plasticity of the binding pocket itself, is a key determinant of Rilpivirine's high potency and its ability to maintain activity against a range of NNRTI-resistant viral strains. pnas.orgresearchgate.net The cyanovinyl group of Rilpivirine is a notable feature that contributes to its potent binding, even when resistance mutations are present. researchgate.net

The ability of Rilpivirine to undergo conformational changes upon binding to HIV-1 RT is essential for its effectiveness. This dynamic interplay ensures a snug fit within the binding pocket, maximizing the inhibitory effect.

Water Molecule Networks at the Binding Interface

Recent high-resolution structural studies have highlighted the critical role of water molecules in mediating the interaction between Rilpivirine and the NNIBP. These water molecules are not merely passive occupants of the binding site but actively participate in the binding event.

Femtosecond experiments and molecular dynamics simulations have revealed a network of water molecules at the drug-protein interface. Notably, a nitrile group on one of Rilpivirine's arms forms a hydrogen bond with a mobile water molecule, an interaction not identified in earlier X-ray structures. This water-drug interaction network is thought to be crucial for maintaining the anchoring of the drug within the pocket. The preservation of this key hydrogen bond may help Rilpivirine retain its potency against mutations that alter the structure of the binding pocket.

Differential Activity Against Host Cellular Polymerases

A hallmark of NNRTIs, including Rilpivirine, is their high specificity for HIV-1 reverse transcriptase over host cellular DNA polymerases. nih.govpnas.org This selectivity is a critical factor in their therapeutic utility, as it minimizes off-target effects on the host's cellular machinery.

Rilpivirine does not exhibit inhibitory activity against human DNA polymerases α, β, and γ. pnas.org The structural basis for this remarkable selectivity lies in the fact that the NNIBP is a unique feature of HIV-1 RT and is absent in human DNA polymerases. nih.gov As allosteric inhibitors that rely on this specific pocket for their activity, NNRTIs are unable to bind to and inhibit the function of host polymerases. This high degree of selectivity ensures that Rilpivirine's antiviral action is precisely targeted to the viral enzyme, sparing the essential functions of cellular DNA replication and repair.

Molecular Basis of Hiv 1 Resistance to Rilpivirine

Identification and Characterization of Key Reverse Transcriptase Mutations Conferring Resistance

The development of resistance to rilpivirine (B1684574) is primarily associated with the selection of specific amino acid substitutions within the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. youtube.com These mutations alter the drug's ability to bind to its target site, thereby reducing its inhibitory effect.

E138K and K101E Substitutions

Among the most prevalent mutations associated with rilpivirine resistance are E138K and K101E. stanford.eduoup.com The E138K mutation, a substitution of glutamic acid with lysine (B10760008) at position 138, is frequently observed in patients experiencing virological failure on rilpivirine-containing regimens. oup.com While it confers low-level resistance to rilpivirine on its own, its clinical impact is significant. oup.comnih.gov The E138K mutation does not appear to reduce susceptibility to other NNRTIs like nevirapine, efavirenz (B1671121), or doravirine. stanford.edu Another key mutation, K101E, which involves the substitution of lysine with glutamic acid at position 101, is also commonly selected for by rilpivirine and other NNRTIs. nih.govnih.gov The K101E mutation can confer high-level resistance to some first-generation NNRTIs and also contributes to rilpivirine resistance. nih.gov

Biochemical studies have elucidated the mechanism by which E138K confers resistance. It primarily acts by increasing the dissociation rate of rilpivirine from the RT enzyme, which in turn reduces the drug's binding affinity. nih.govnih.gov Quantum mechanics/molecular mechanics modeling has suggested that the E138K mutation in the p51 subunit of RT disrupts a salt bridge with K101 in the p66 subunit, thereby affecting access to the rilpivirine binding site. nih.gov

M184I/V Mutations and Compensatory Effects

The M184I or M184V mutations, substitutions of methionine with isoleucine or valine at position 184, are well-known resistance mutations to the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (B182088) and emtricitabine. pnas.orgmdpi.comresearchgate.net While M184I/V alone does not confer resistance to rilpivirine, it is frequently observed in combination with E138K in patients failing rilpivirine-based therapies. nih.govnih.gov

The co-occurrence of E138K and M184I is of particular clinical significance. The M184I mutation, while conferring NRTI resistance, reduces the efficiency of the RT enzyme. nih.govscite.ai However, the E138K mutation has been shown to have a compensatory effect. It can restore the polymerase efficiency that is impaired by the M184I mutation. nih.govnih.gov This compensatory interaction provides a biochemical rationale for the frequent selection of this double mutation in clinical settings. The M184I mutation enhances the E138K-associated resistance to rilpivirine, although this comes at the cost of decreased viral fitness. nih.gov

Structural and Biochemical Investigations of Resistance Mechanisms

The development of resistance to rilpivirine is a multifaceted process involving intricate changes at the molecular level. Structural and biochemical studies have been instrumental in unraveling the mechanisms by which resistance mutations compromise the efficacy of this potent antiretroviral agent.

Conformational Changes in the NNIBP Induced by Resistance Mutations

The binding of NNRTIs, including rilpivirine, to the NNIBP induces conformational changes in the RT enzyme. nih.gov These changes are critical for the drug's inhibitory action. However, resistance mutations can alter these conformational dynamics. For instance, the E138K mutation is believed to disrupt a critical salt bridge between position E138 on the p51 subunit and K101 on the p66 subunit, which in turn affects the accessibility of the rilpivirine binding site. nih.gov This disruption can lead to a less favorable binding conformation for the drug. Cryo-electron microscopy studies have revealed that the E138K mutation can open the entrance to the NNIBP, potentially facilitating a faster dissociation of rilpivirine. pnas.org The binding of different NNRTIs can induce both short-range and long-range distortions in the RT structure, and resistance mutations can interfere with these induced conformational changes, thereby diminishing the drug's efficacy. nih.gov

Genetic Barrier to Resistance Development in Second-Generation NNRTIs

A crucial concept in antiretroviral therapy is the "genetic barrier" to resistance, which refers to the number of nucleotide changes required for a virus to develop a specific drug resistance mutation. nih.govresearchgate.netoup.com Second-generation NNRTIs like rilpivirine and etravirine (B1671769) were designed to have a higher genetic barrier to resistance compared to their first-generation counterparts. nih.gov This means that multiple mutations are often necessary to confer significant resistance, making it theoretically more difficult for the virus to escape the drug's effects. nih.gov

Preclinical Pharmacokinetics and Biotransformation Research of Rilpivirine

Comparative Pharmacokinetic Profiles in Animal Models

Absorption Characteristics across Species

Preclinical studies in various animal models, including rats, rabbits, and dogs, have been instrumental in characterizing the absorption profile of rilpivirine (B1684574). Following oral administration, the rate and extent of rilpivirine absorption can exhibit species-dependent differences. For instance, a study utilizing a rilpivirine formulation in rabbits demonstrated a time to maximum plasma concentration (Tmax) of 1 hour for a novel formulation compared to 2 hours for the standard internal formulation. africanjournalofbiomedicalresearch.com

When administered as a long-acting injectable nanosuspension, rilpivirine displays distinct absorption kinetics. In rats, after a single intramuscular (IM) or subcutaneous (SC) injection, plasma concentrations gradually increased, peaking at around 7 hours post-dose. nih.gov The subsequent decline in plasma levels was sustained, with detectable concentrations for up to 42 days at a 20 mg/kg dose. nih.gov In dogs, a 6-month study of the long-acting formulation showed sustained plasma concentrations over time. nih.gov

A comparison of IM and SC administration in these species revealed that IM injection was associated with higher initial peak plasma concentrations and a more rapid washout compared to SC administration. nih.govresearchgate.net The SC route in dogs resulted in a more stable plasma concentration profile over at least 6 weeks. nih.gov The absolute bioavailability of the long-acting formulation in rats was determined to be between 70% and 80% after both IM and SC administration, indicating nearly complete release from the injection depot. nih.gov

SpeciesFormulationRoute of AdministrationTmaxKey Findings
Rabbit CapsuleOral1-2 hoursTmax varied with formulation. africanjournalofbiomedicalresearch.com
Rat NanosuspensionIM/SC~7 hoursSustained release observed for up to 42 days. nih.gov
Dog NanosuspensionIM/SCNot specifiedSustained plasma concentrations for over 6 months. nih.gov

Plasma Protein Binding Dynamics

Rilpivirine exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its pharmacokinetic profile. In human plasma, rilpivirine is approximately 99.7% protein-bound, primarily to albumin. nih.gov This extensive binding limits the fraction of free, unbound drug available to exert its pharmacological effect and to be cleared from the body. The blood-to-plasma ratio of rilpivirine is 0.7, indicating that the drug is predominantly distributed in the plasma compartment. nih.gov While specific quantitative data on plasma protein binding across different preclinical animal species is not extensively detailed in the provided results, the high binding observed in humans suggests that this is likely a consistent characteristic across mammalian species.

Tissue Distribution and Accumulation Patterns

The distribution of rilpivirine into various tissues has been investigated in preclinical models. Following the administration of a long-acting injectable formulation in dogs, rilpivirine concentrations in the lymph nodes draining the intramuscular injection site were over 100-fold higher than plasma concentrations one month after administration. nih.govresearchgate.net These concentrations in lymphoid tissues decreased to 3- to 6-fold the plasma concentrations after three months. nih.govresearchgate.net This suggests an uptake of the nanosuspension particles by macrophages, creating a secondary depot in the lymph nodes. researchgate.net

Studies have also examined the distribution of rilpivirine into sanctuary sites, such as the central nervous system (CNS) and the male genital tract. In HIV-infected male subjects, rilpivirine concentrations in the cerebrospinal fluid (CSF) and seminal plasma (SP) were found to be above the 50% effective concentration (EC50) and 90% effective concentration (EC90) for wild-type virus, respectively. oup.com The median total rilpivirine concentration in CSF was reported to be between 1.67 ng/mL and 1.84 ng/mL, with CSF/plasma ratios of approximately 1.07% to 1.32%. nih.gov There is currently no data available regarding the potential for higher accumulation of rilpivirine in adipose tissue compared to blood. nih.gov

Elucidation of Metabolic Pathways

The biotransformation of rilpivirine is a complex process involving both Phase I and Phase II metabolic reactions.

Cytochrome P450-Mediated Oxidative Metabolism (CYP3A4, CYP3A5)

The primary route of rilpivirine metabolism is through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using human liver microsomes and cDNA-expressed CYP assays have definitively identified CYP3A4 and, to a lesser extent, CYP3A5 as the principal enzymes responsible for the oxidative metabolism of rilpivirine. nih.govnih.govnih.govresearchgate.net This oxidative metabolism results in the formation of several hydroxylated metabolites. nih.govnih.govresearchgate.net Specifically, two monohydroxylated and two dihydroxylated metabolites have been identified, arising from the oxygenation of the 2,6-dimethylphenyl ring and the methyl groups of the rilpivirine molecule. nih.govresearchgate.net Although rilpivirine is primarily metabolized by CYP3A enzymes, it is not considered likely to have a clinically relevant effect on the exposure of other drugs metabolized by these enzymes at its recommended dose. amazonaws.com

Identification and Characterization of Major Metabolites

The biotransformation of rilpivirine hydrochloride has been elucidated through comprehensive in vitro and in vivo preclinical studies. The primary metabolic pathways involve oxidation and glucuronidation, leading to the formation of several key metabolites.

Initial investigations using human liver microsomes were instrumental in identifying the products of rilpivirine's phase I and phase II metabolism. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis revealed the formation of two monohydroxylated metabolites (M1 and M2) and two dihydroxylated metabolites (M3 and M4). nih.govresearchgate.net Further analysis of their mass spectra indicated that these oxidative transformations primarily occur on the 2,6-dimethylphenyl ring and the methyl groups of the rilpivirine molecule. nih.govresearchgate.net

Subsequent studies involving cDNA-expressed cytochrome P450 (CYP) enzymes and chemical inhibition assays pinpointed CYP3A4 and CYP3A5 as the principal enzymes responsible for the oxidative metabolism of rilpivirine. nih.govnih.govnih.gov

In addition to oxidation, glucuronide conjugates of both the parent rilpivirine and its hydroxylated metabolites have been identified. nih.govresearchgate.net Specifically, UGT1A4 is the primary enzyme responsible for the N-glucuronidation of rilpivirine (forming M5), while UGT1A1 catalyzes the glucuronidation of a monomethylhydroxylated metabolite to form M6. nih.govnih.govnih.gov An additional glucuronide metabolite, M7, is formed from the M4 metabolite, though the specific UGT enzyme has not been fully identified. nih.gov All metabolites identified in vitro were subsequently confirmed to be present in in vivo samples. nih.govresearchgate.net

The following table provides a summary of the major metabolites of rilpivirine identified in preclinical research:

Metabolite IDMetabolic PathwayPrecursorKey Enzymes InvolvedNotes
M1 MonohydroxylationRilpivirineCYP3A4, CYP3A5Oxidative metabolite. nih.govresearchgate.net
M2 MonohydroxylationRilpivirineCYP3A4, CYP3A5Oxidative metabolite, also referred to as 2-hydroxymethyl RPV. nih.govresearchgate.netnih.gov
M3 DihydroxylationRilpivirineCYP3A4, CYP3A5Oxidative metabolite. nih.govresearchgate.net
M4 DihydroxylationRilpivirineCYP3A4, CYP3A5Oxidative metabolite. nih.govresearchgate.net
M5 N-glucuronidationRilpivirineUGT1A4Glucuronide conjugate, also referred to as RPV N-glucuronide. nih.govresearchgate.netnih.gov
M6 O-glucuronidationM2UGT1A1Glucuronide conjugate of a monohydroxylated metabolite. nih.govnih.govnih.gov
M7 O-glucuronidationM4UGT (unspecified)Glucuronide conjugate of a dihydroxylated metabolite. nih.govnih.gov

Species-Specific Metabolic Differences

To support the selection of appropriate animal models for non-clinical safety and efficacy studies, the metabolism of rilpivirine was evaluated across various species. These cross-species comparisons are crucial for understanding the relevance of preclinical findings to human pharmacology.

In vitro studies using liver microsomes from a range of ten mammalian species, including those commonly used in preclinical drug development, were conducted to compare the metabolic profiles. nih.gov The results indicated that the primary metabolic pathways of rilpivirine, specifically oxidation and glucuronidation, are largely conserved across these species and humans. nih.govresearchgate.net

The formation of the main oxidative metabolites, M1, M2, M3, and M4, was observed in all tested species, although the relative abundance of each metabolite varied. nih.gov For instance, in golden (Syrian) hamster liver microsomes, the formation of M1, M2, and M3 occurred at notable levels. nih.gov Importantly, no additional major metabolites were identified in the animal species that were not also present in human liver microsomal incubations. nih.gov This conservation of the metabolic profile suggests that several of these species can serve as suitable preclinical models for investigating the in vivo exposure and effects of rilpivirine. nih.govresearchgate.net

The following table summarizes the findings on species-specific metabolism of rilpivirine from preclinical studies:

SpeciesKey FindingsRelevance as a Preclinical Model
Various Mammals (10 species studied) The formation of monohydroxylated (M1, M2) and dihydroxylated (M3, M4) metabolites was observed in all species. nih.govThe general metabolic pathway is conserved, supporting the use of these species in preclinical studies. nih.govresearchgate.net
Rat Preclinical pharmacokinetic studies have been conducted in rats to characterize the absorption and disposition of rilpivirine, particularly for long-acting formulations. nih.govasm.orgSuitable for pharmacokinetic and disposition studies. nih.govasm.org
Dog Extensive preclinical pharmacokinetic studies have been performed in dogs, demonstrating dose-proportional exposure and supporting the development of long-acting injectable formulations. nih.govasm.orgA relevant model for long-acting formulation development due to sustained release profiles observed. nih.govasm.org
Rabbit Used as an animal model for in vivo pharmacokinetic investigations of different rilpivirine formulations. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comUtilized for bioavailability and pharmacokinetic comparisons of novel formulations. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

Pharmacokinetic Modeling in Preclinical Development

Pharmacokinetic (PK) modeling has been an integral tool in the preclinical development of rilpivirine, facilitating the understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and guiding the design of clinical studies.

In early preclinical development, non-compartmental analysis (NCA) was employed to characterize the pharmacokinetic parameters of rilpivirine in animal models such as rats and dogs. nih.govasm.org These analyses, performed using software like WinNonlin, were used to calculate key parameters including peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC) from data generated in single-dose and dose-ranging studies. nih.govasm.org This approach was fundamental in establishing the dose-proportionality of rilpivirine's pharmacokinetics and in determining its absolute bioavailability following different routes of administration. nih.govasm.org

As development progressed, particularly for the long-acting injectable formulation, more sophisticated modeling techniques were applied. Preclinical data from rats and dogs were crucial for initial pharmacokinetic simulations that aimed to predict human plasma concentrations. asm.org These early simulations helped to demonstrate the feasibility of achieving sustained therapeutic concentrations with monthly administrations, thereby supporting the transition to first-in-human trials. asm.org

Furthermore, physiologically-based pharmacokinetic (PBPK) modeling has been utilized to provide a more mechanistic understanding of rilpivirine's disposition. researchgate.netnih.govnih.govfrontiersin.org PBPK models integrate in vitro data with physiological and anatomical information to simulate drug concentrations in various tissues. While often validated and refined with clinical data, the foundational elements of these models are frequently derived from preclinical experiments. natap.org For rilpivirine, PBPK models have been developed to predict drug-drug interactions, for instance with inducers of CYP3A4 like rifapentine, and to simulate pharmacokinetics in special populations. frontiersin.orgfrontiersin.org The insights gained from these preclinical and in silico modeling efforts are essential for optimizing formulation strategies and informing clinical development plans. proquest.com

Chemical Synthesis and Analog Design Strategies for Rilpivirine Hydrochloride

Historical and Current Synthetic Routes for Key Intermediates

The synthesis of rilpivirine (B1684574) primarily involves the coupling of two main building blocks: (E)-4-(2-cyanoethenyl)-2,6-dimethylphenylamine hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. nih.gov The development of efficient and scalable routes to these intermediates has been a major focus of process chemistry.

Stereoselective Synthesis of (E)-4-(2-cyanoethenyl)-2,6-dimethylphenylamine Hydrochloride

The synthesis of this key intermediate, which contains the critical cyanoethenyl group, requires careful control to obtain the desired (E)-isomer, as it is significantly more active than its (Z)-counterpart.

Several methods have been reported for the synthesis of (E)-4-(2-cyanoethenyl)-2,6-dimethylphenylamine, often referred to as intermediate 2.

Heck Reaction: One common approach involves a palladium-catalyzed Heck reaction. This method typically uses 4-iodo-2,6-dimethylaniline (B1296278) and acrylonitrile (B1666552) as starting materials. nih.gov While effective, this route has disadvantages, including the use of expensive palladium catalysts and ligands, and the high toxicity of acrylonitrile. nih.gov

Knoevenagel Condensation: An alternative route proceeds via a Knoevenagel condensation. This involves reacting 4-amino-3,5-dimethylbenzaldehyde (B1599919) with an active methylene (B1212753) compound like cyanoacetic acid, followed by decarboxylation to yield the desired acrylonitrile derivative. This method avoids the use of highly toxic acrylonitrile.

Wittig-type Reactions: The Horner-Wadsworth-Emmons reaction is another established method for forming the carbon-carbon double bond with high E-selectivity. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an appropriate aldehyde to form the alkene. acs.org

Following the formation of the acrylonitrile derivative, treatment with hydrochloric acid in a suitable solvent like diisopropyl ether or ethanol (B145695) yields the hydrochloride salt. nih.gov

Table 1: Comparison of Synthetic Routes for a Key Rilpivirine Intermediate

Reaction Type Key Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Heck Reaction 4-iodo-2,6-dimethylaniline, Acrylonitrile Palladium acetate (B1210297), Tri-o-tolylphosphine, Triethylamine Shorter route Expensive/toxic reagents (Palladium, Acrylonitrile)
Knoevenagel Condensation 4-amino-3,5-dimethylbenzaldehyde, Cyanoacetic acid Piperidine, Pyridine Avoids toxic acrylonitrile May require more steps

Novel Synthetic Methodologies

To address the shortcomings of earlier synthetic routes, such as high cost, long reaction times, and low yields, researchers have developed novel methodologies. researchgate.net

Transition Metal-Free Approaches

A significant drawback of many established routes is the reliance on transition metal catalysts like palladium, which are costly and can lead to trace metal contamination in the final product. researchgate.net To circumvent this, transition metal-free methods have been explored. One such approach is the Ramberg-Bäcklund reaction, which allows for the formation of the acrylonitrile fragment without the need for a metal catalyst. researchgate.net This method involves the synthesis of a sulfone precursor which, upon treatment with a base, undergoes rearrangement and sulfur dioxide extrusion to form the desired alkene. researchgate.net

Microwave-Mediated Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. In the context of rilpivirine synthesis, microwave-mediated techniques have been successfully applied to the final coupling step between the two key intermediates. d-nb.info Traditional methods using conventional heating often require long reaction times, for instance, 69 hours under reflux in acetonitrile (B52724). nih.govd-nb.info By employing microwave irradiation, this reaction time has been dramatically reduced to as little as 90 minutes, while also increasing the yield of the final product. nih.govd-nb.info

Process Optimization for Yield and Purity

| Purification | Column Chromatography often required | Recrystallization sufficient | drugbank.com |

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogues

The development of rilpivirine was guided by extensive structure-activity relationship (SAR) studies of the diarylpyrimidine class of NNRTIs. nih.gov The unique potency and high genetic barrier to resistance of rilpivirine are attributed to its structural flexibility, which allows it to adapt its conformation within the NNRTI binding pocket of the reverse transcriptase enzyme. drugbank.com This adaptability allows it to maintain tight binding even to mutant forms of the enzyme that confer resistance to earlier-generation NNRTIs. nih.gov

Key structural features and SAR insights include:

The Diarylpyrimidine Core: The central pyrimidine (B1678525) ring with its two aromatic wings is essential for binding to the allosteric site of the HIV-1 reverse transcriptase. nih.govnih.gov

The Cyanovinyl Group: The (E)-2-cyanoethenyl group on the dimethylphenyl ring is a critical pharmacophore. Modifications to this group generally lead to a decrease in potency.

The Benzonitrile (B105546) Moiety: The 4-cyanobenzonitrile "right wing" also plays a crucial role in binding and potency.

Flexibility: The internal conformational flexibility of the molecule is a key design feature, allowing it to "wiggle and jiggle" to fit into the binding pocket of both wild-type and mutant enzymes. drugbank.com

Rational design of new analogues focuses on several strategies. acs.org One approach involves modifying the core structure, for example, by replacing the pyrimidine ring with other bicyclic systems like purines or pyrimidodiazepines to explore new interactions within the binding pocket. acs.orgresearchgate.net Another strategy involves adding substituents to the existing rings to probe for additional binding interactions or to improve physicochemical properties like solubility. acs.org Computational methods, such as molecular docking and QSPR (Quantitative Structure-Property Relationship), are used to predict the binding affinity and drug-like properties of designed analogues before their synthesis, guiding the selection of the most promising candidates. researchgate.net Several rilpivirine analogues have been developed that show potent activity against a broad panel of NNRTI-resistant mutants, demonstrating the potential for further development of next-generation inhibitors. nih.gov

Table 3: Examples of Rilpivirine Analogue Modifications and Their Effects

Modification Area Specific Change Observed Effect on Activity Reference
Central Core Replacement of pyrimidine with a 2,6-purine ring Maintained potent activity against wild-type and some mutants researchgate.net
Central Core Replacement of pyrimidine with a pyrimidodiazepine core Retained low nanomolar activity against wild-type and key mutants acs.org
Central Core Addition of an exocyclic moiety to the pyrimidine ring Varied effects, some analogues showed potent inhibition researchgate.net

| Right Wing | Replacement of the 4-benzonitrile moiety with other groups | Generally reduced potency, highlighting the importance of this group | researchgate.net |

Exploration of Diarylpyrimidine (DAPY) Derivatives

The DAPY scaffold is a cornerstone of second-generation NNRTIs, prized for its flexibility which allows it to maintain activity against a wide array of resistance mutations. researchgate.nettandfonline.com Rilpivirine and its predecessor, etravirine (B1671769), both belong to this family and have demonstrated significant potency against both wild-type and mutant strains of HIV-1. tandfonline.comnih.gov

The core of DAPY derivatives consists of a central pyrimidine ring linked to two aryl groups. This structure allows for extensive modifications to explore the structure-activity relationships (SAR) and optimize the drug's properties. nih.govrsc.org Research has focused on modifying various parts of the DAPY structure, including the linker between the pyrimidine ring and the aryl moieties, as well as substitutions on the aryl rings themselves. rsc.org For instance, the introduction of fluorine atoms into the DAPY structure has been investigated to potentially enhance antiviral activity. researchgate.net

The synthesis of DAPY derivatives often involves coupling reactions to form the diaryl ether or diaryl amine linkages. d-nb.infogoogle.com For Rilpivirine, a key step is the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. d-nb.info Efforts to optimize this synthesis have focused on improving yields and reducing reaction times, for example, by employing microwave irradiation which has been shown to decrease the final reaction time from 69 hours to 90 minutes. researchgate.netresearchgate.net

Table 1: Key Intermediates in Rilpivirine Synthesis

Intermediate NameChemical FormulaRole in Synthesis
(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochlorideC11H13ClN2One of the primary building blocks, providing the dimethylphenyl and cyanovinyl moieties.
4-((4-chloropyrimidin-2-yl)amino)benzonitrileC11H7ClN4The second key intermediate, providing the pyrimidine and benzonitrile components.
2-methylthio-4-pyrimidinoneC5H6N2OSA starting material in some synthetic routes for the pyrimidine core. chemicalbook.com
4-iodo-2,6-dimethyl-benzeneamineC8H10INUsed in a Heck reaction to introduce the acrylonitrile group. chemicalbook.com

Modifications for Enhanced Potency and Resistance Profiles

A primary driver in the development of Rilpivirine analogs is the need to combat the emergence of drug-resistant HIV-1 strains. nih.govnih.gov While Rilpivirine has a higher genetic barrier to resistance than first-generation NNRTIs, certain mutations can still reduce its efficacy. d-nb.infonih.gov

Key resistance mutations that affect Rilpivirine's activity include K101E/P, E138A/G/K/Q/R, Y181C/I/V, and Y188L. nih.gov The E138K mutation is particularly common in patients who experience virologic failure on a Rilpivirine-containing regimen. nih.gov Therefore, a major focus of analog design is to create molecules that retain potency against these and other resistant variants.

Strategies to enhance potency and improve the resistance profile include:

Modifications at the 5-position of the pyrimidine ring: These changes have been shown to improve antiviral activity against both wild-type and single-mutant strains, particularly those with the K103N and E138K mutations. nih.gov

Exploration of solvent-accessible regions: Designing analogs that can interact with newly identified "NNRTI adjacent" binding sites on the reverse transcriptase enzyme. This approach has led to the development of derivatives with excellent activity against wild-type HIV-1 and some single-mutant strains. nih.gov

Bioisosteric replacement: This strategy involves substituting certain chemical groups with others that have similar physical or chemical properties to enhance biological activity or reduce unwanted side effects. slideshare.net

Research has led to the design of novel DAPY derivatives that show promising results. For example, some new derivatives have demonstrated high potency, with some even predicted to be more potent than the established drug etravirine. tandfonline.com These compounds often exhibit strong interactions with key amino acid residues in the NNRTI binding pocket, such as Lys101, Lys103, and Tyr181. tandfonline.com

Table 2: Rilpivirine Resistance-Associated Mutations

MutationEffect on Rilpivirine Susceptibility
K101E/PAssociated with resistance to Rilpivirine. nih.gov
E138A/G/K/Q/RCommonly observed resistance mutation. nih.gov
Y181C/I/VKnown to confer resistance to NNRTIs. nih.gov
Y188LA mutation that can reduce the effectiveness of Rilpivirine. nih.gov
K103N + L100ICombination can cause a significant reduction in Rilpivirine susceptibility. nih.gov

Development of Hybrid Structures

To further enhance the properties of Rilpivirine, researchers have explored the development of hybrid structures and prodrugs. These strategies aim to improve aspects like the drug's half-life, tissue distribution, and delivery.

One significant area of development is the creation of long-acting (LA) formulations of Rilpivirine. This involves synthesizing prodrugs of Rilpivirine that can be formulated into nano suspensions for injectable administration. unmc.edunih.gov These prodrugs are designed to release the active Rilpivirine over an extended period, potentially allowing for monthly or even less frequent dosing. unmc.edu

The synthesis of these prodrugs typically involves modifying the Rilpivirine molecule by attaching a promoiety, such as a fatty acid chain, via an ester linkage. nih.gov This modification can enhance the drug's hydrophobicity, leading to the formation of a depot at the injection site from which the drug is slowly released. Studies have shown that nanoformulated Rilpivirine prodrugs can significantly extend the drug's apparent half-life and improve its distribution to tissues compared to the nanoformulated parent drug. unmc.edunih.gov

Another approach involves creating hybrid molecules that combine features of Rilpivirine with other pharmacophores. For example, by overlaying the structures of Rilpivirine and other NNRTIs, new phenylamino-phenoxy-quinoline derivatives have been developed and tested for their activity. nih.gov Additionally, dual-therapy strategies combining Rilpivirine with other antiretroviral agents like darunavir (B192927) or dolutegravir (B560016) are being investigated. nih.gov

Computational Chemistry and in Silico Modeling of Rilpivirine

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Rilpivirine (B1684574) within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). These studies have been crucial for understanding the high potency and resilience of Rilpivirine against resistance mutations.

Docking simulations reveal that Rilpivirine binds within a hydrophobic pocket of the p66 subunit of HIV-1 RT. acs.org The diarylpyrimidine (DAPY) scaffold of Rilpivirine allows for significant torsional flexibility, enabling it to adopt a "U-shaped" or "horseshoe" conformation that fits snugly within the NNIBP. nih.gov This flexibility is a key feature that allows Rilpivirine to adapt its conformation and reposition itself to maintain effective binding, even when mutations arise in the binding pocket. nih.gov

Analysis of the binding mode highlights several key interactions:

Hydrogen Bonds: A critical hydrogen bond is consistently observed between the pyrimidine (B1678525) N-H of Rilpivirine and the main chain carbonyl oxygen of the highly conserved Lys101 residue. acs.org

Hydrophobic and Pi-Interactions: The aromatic rings of Rilpivirine engage in extensive hydrophobic and pi-stacking interactions with a number of aromatic and aliphatic residues within the pocket. Key interacting residues include Lys101, Tyr181, Tyr188, Phe227, Trp229, and Leu234. acs.org

Role of Water Molecules: Advanced techniques combining 2D-IR spectroscopy and molecular dynamics have revealed the critical role of a single, mobile water molecule. nih.gov This water molecule, not identified in earlier X-ray structures, forms a hydrogen bond with the nitrile group of Rilpivirine's cinnamonitrile (B126248) arm. This water-mediated interaction is believed to help anchor the drug in the pocket and contributes to its high potency and ability to overcome resistance mutations. nih.gov

The table below summarizes the key residues in the HIV-1 RT NNIBP that interact with Rilpivirine and the nature of these interactions.

Interacting ResidueType of InteractionSignificance
Lys101Hydrogen BondKey anchor point for the inhibitor. acs.org
Tyr181Pi-Pi Stacking, HydrophobicContributes to binding affinity; mutation can cause resistance. acs.org
Tyr188Pi-Pi Stacking, HydrophobicContributes to binding affinity; mutation can cause resistance. acs.org
Phe227Pi-Pi Stacking, HydrophobicInteraction with the DAPY wing of Rilpivirine. acs.org
Trp229Pi-Pi Stacking, HydrophobicInteraction with the DAPY wing of Rilpivirine. acs.org
Leu234HydrophobicForms part of the hydrophobic pocket. acs.org
Water MoleculeHydrogen BondMediates interaction with the cinnamonitrile group, enhancing potency. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.com These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing the properties of lead candidates.

For Rilpivirine and its analogues, QSAR/QSPR studies focus on correlating molecular descriptors with antiviral potency and drug-like properties. researchgate.net The goal is to identify the key structural features that govern efficacy and to guide the design of new derivatives with improved profiles. acs.org

Key properties investigated in QSPR studies of Rilpivirine analogues include:

Aqueous Solubility (Log S): Adequate solubility is essential for absorption. Studies have aimed to design analogues with improved solubility compared to the parent compound. acs.orgresearchgate.net

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. For Rilpivirine analogues, TPSA values are typically kept below 140 Ų, a common threshold for good oral bioavailability. researchgate.net

ADME Properties: Models are used to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, such as penetration of the blood-brain barrier. researchgate.net

The following table presents data from a QSPR study on designed Rilpivirine analogues (RVN1-6) compared to the Rilpivirine prototype (RVN). researchgate.net

CompoundLog PTPSA (Ų)Aqueous Solubility (Log S)Blood-Brain Barrier Penetration
RVN (Rilpivirine)>5<140Less Soluble-1.2 to -2.2 (Highest in series)
RVN1<5> RVNMore Soluble-1.2 to -2.2
RVN2>5<140Less Soluble-1.2 to -2.2
RVN3>5<140Less Soluble-1.2 to -2.2
RVN4<5> RVNMore Soluble-1.2 to -2.2 (Lowest in series)
RVN5>5<140Less Soluble-1.2 to -2.2
RVN6>5<140Less Soluble-1.2 to -2.2

Pharmacophore Mapping and Virtual Screening for Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response. nih.govyoutube.com

For Rilpivirine, the pharmacophore is defined by the key features of the diarylpyrimidine (DAPY) scaffold. frontiersin.org These features include:

Two hydrophobic aromatic rings (the "wings").

A central pyrimidine ring capable of hydrogen bonding.

A flexible linker connecting the structural motifs.

Specific acceptor/donor patterns on the peripheral groups.

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govyoutube.com This allows for the rapid identification of novel molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.gov This approach has been used to search for new HIV RT inhibitors and has also been applied using Rilpivirine as a reference to find potential inhibitors for related enzymes, such as Feline Immunodeficiency Virus (FIV) RT, from databases of natural products. researchgate.net

The table below outlines the key pharmacophoric features of DAPY-type NNRTIs like Rilpivirine.

Pharmacophoric FeatureCorresponding Chemical Group in RilpivirineRole in Binding
Hydrogen Bond AcceptorPyrimidine Nitrogens, Nitrile GroupsInteraction with pocket residues.
Hydrogen Bond DonorPyrimidine AmineForms key hydrogen bond with Lys101.
Aromatic RingDimethylphenyl RingPi-stacking interactions (e.g., with Tyr181, Tyr188).
Aromatic RingCyanovinyl-benzonitrile RingPi-stacking interactions (e.g., with Phe227, Trp229).
Hydrophobic GroupMethyl GroupsHydrophobic interactions within the pocket.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules over time. By simulating the movements of atoms in the Rilpivirine-RT complex, researchers can study the stability of the binding, the flexibility of the ligand and protein, and the role of solvent molecules. acs.orgnih.gov

MD simulations have been critical in confirming and expanding upon the static picture provided by molecular docking and crystallography. Key findings from MD studies of Rilpivirine include:

Confirmation of Binding Stability: Simulations running for up to 100 nanoseconds show that Rilpivirine forms a stable complex with HIV-1 RT. acs.org Analysis of the root-mean-square deviation (RMSD) indicates that the protein-ligand complex reaches equilibrium without major conformational changes. acs.org

Characterizing Water Dynamics: MD simulations were essential in demonstrating that a water molecule in the binding pocket is highly mobile yet maintains a persistent hydrogen bond with Rilpivirine's cinnamonitrile group. nih.gov These simulations also showed that resistance mutations can alter water accessibility to the binding pocket, affecting inhibitor binding. nih.gov

Investigating Drug Aggregation: All-atom MD simulations have been used to study how Rilpivirine molecules interact with each other in aqueous solution. These studies support the hypothesis that at low pH, protonated Rilpivirine can act like a surfactant, forming stable nanoparticle aggregates that may facilitate its oral absorption and bioavailability. nih.gov

Evaluating New Analogues: MD simulations are used to assess the binding stability of newly designed analogues. By analyzing atomic fluctuations (RMSF) and hydrogen bond persistence, researchers can predict whether a new compound will bind effectively and stably within the NNIBP. acs.org

The following table summarizes key parameters and findings from various MD simulation studies involving Rilpivirine.

Study FocusSystem SimulatedSimulation TimeKey FindingReference
Water-Mediated BindingWT and Mutant HIV-1 RT with RilpivirineNot SpecifiedConfirmed a mobile water molecule forms a key H-bond with the cinnamonitrile group. nih.gov nih.gov
Binding Stability of AnaloguesWT HIV-1 RT with Novel Pyridinone Derivatives100 nsComplexes remained stable, confirmed by RMSD and RMSF analysis. acs.org acs.org
Drug Self-AggregationRilpivirine molecules at varying protonation states7-9 nsRilpivirine can form surfactant-like aggregates, potentially aiding bioavailability. nih.gov nih.gov
Cross-Species InhibitionFIV-RT with RilpivirineNot SpecifiedConfirmed stable binding of Rilpivirine to Feline Immunodeficiency Virus RT. researchgate.net researchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Long-Acting Formulations

Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion of a drug within a virtual biological system. nih.gov These models integrate drug-specific data with physiological information (e.g., organ volumes, blood flow rates, enzyme expression levels) to predict drug concentration-time profiles in the body. nih.govliverpool.ac.uk

PBPK modeling has been particularly valuable for the development and clinical use of long-acting injectable (LAI) Rilpivirine. It allows for "virtual trials" to predict drug exposure in specific populations where conducting clinical trials is difficult or unethical. natap.org

Key applications of PBPK modeling for LAI Rilpivirine include:

Pregnancy: PBPK models incorporating the dynamic physiological and metabolic changes during pregnancy have been used to simulate Rilpivirine exposure. nih.govnih.govresearchgate.net These models predicted that standard monthly and bi-monthly dosing may not maintain adequate trough concentrations (Ctrough) above the target of 50 ng/mL throughout pregnancy. nih.gov

Older Adults: Virtual studies using PBPK models populated with data for older individuals (ages 65-85) predicted that Rilpivirine exposure would be modestly higher in older adults compared to younger adults. natap.org This suggests older individuals may have a lower risk of suboptimal drug concentrations. natap.org

Organ Impairment: PBPK models are being developed to predict Rilpivirine pharmacokinetics in individuals with conditions like hepatic impairment, which can significantly alter drug metabolism and clearance. liverpool.ac.uk

Population StudiedModel ObjectiveKey Prediction/ConclusionReference
Pregnant WomenSimulate LAI Rilpivirine exposure during pregnancy.Monthly and bi-monthly dosing may not maintain target Ctrough (>50 ng/mL) in a high percentage of the population. nih.gov nih.govnih.govresearchgate.net
Older Adults (65-85 years)Predict LAI Rilpivirine exposure compared to younger adults.Exposure (Cmin and AUC) is predicted to be higher in older adults, especially with bi-monthly dosing. natap.org natap.org
Adults with Hepatic ImpairmentDevelop a model to investigate LAI Rilpivirine PK in liver impairment.Aims to predict necessary dose adjustments for patients with varying degrees of liver impairment. liverpool.ac.uk liverpool.ac.uk

Advanced Pharmaceutical Formulation Research and Novel Delivery Systems

Strategies for Solubility and Dissolution Rate Enhancement

Numerous strategies have been explored to improve the solubility and dissolution rate of rilpivirine (B1684574), which are critical for ensuring adequate absorption and therapeutic effectiveness. These approaches primarily focus on altering the physicochemical properties of the drug substance to facilitate its interaction with aqueous physiological fluids.

Amorphous Solid Dispersions via Spray Drying

One of the most successful strategies for enhancing the dissolution of poorly water-soluble drugs like rilpivirine is the formation of amorphous solid dispersions (ASDs). nih.gov By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy amorphous state prevents the drug from crystallizing, leading to improved solubility and dissolution. ijpsnonline.com Spray drying is a widely used technique to produce these ASDs, as it allows for rapid solvent evaporation, effectively trapping the drug in its amorphous form. asiapharmaceutics.info

Researchers have successfully used spray drying to convert the crystalline form of rilpivirine hydrochloride into a more soluble amorphous form. asiapharmaceutics.info In these studies, organic dispersions containing rilpivirine hydrochloride and various hydrophilic carriers were spray-dried. The resulting powders exhibited significantly reduced crystallinity, as confirmed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analysis. asiapharmaceutics.info This conversion to an amorphous state leads to a faster and more complete in vitro drug release compared to the crystalline form. asiapharmaceutics.info

Several hydrophilic polymers have been investigated for creating rilpivirine ASDs. These include:

Soluplus® asiapharmaceutics.infoasiapharmaceutics.info

Kollidon® VA64 asiapharmaceutics.infoasiapharmaceutics.info

Kolliphor® SLS asiapharmaceutics.infoasiapharmaceutics.info

Kolliphor® P407 asiapharmaceutics.infoasiapharmaceutics.info

Kollidon® 30 asiapharmaceutics.infoasiapharmaceutics.info

The selection of the polymer and the drug-to-carrier ratio are critical parameters that influence the physical stability and dissolution performance of the resulting spray-dried powder. asiapharmaceutics.info Studies have also shown that incorporating a finer grade of microcrystalline cellulose (B213188) (Avicel PH 105) into the dispersion before spray drying can further aid in the formulation process. asiapharmaceutics.infoasiapharmaceutics.info

Table 1: Research Findings on Rilpivirine Amorphous Solid Dispersions

Formulation StrategyKey FindingsReference
Spray Drying with Hydrophilic CarriersConversion of crystalline rilpivirine hydrochloride to a highly soluble amorphous form. asiapharmaceutics.info
Characterization of Spray-Dried PowderDSC and XRD analysis confirmed a significant reduction in the crystallinity of rilpivirine. asiapharmaceutics.info
In Vitro Drug ReleaseThe rate of drug release from the test product was faster and more complete compared to the innovator product. asiapharmaceutics.info
Polymer Systems UsedSoluplus®, Kollidon® VA64, Kolliphor® SLS, Kolliphor® P407, Kollidon® 30. asiapharmaceutics.infoasiapharmaceutics.info

Inclusion Complexation with Cyclodextrin-Based Nanosponges

Another innovative approach to enhance the solubility of rilpivirine is through inclusion complexation with cyclodextrin-based nanosponges. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, capable of encapsulating poorly water-soluble drug molecules. frontiersin.org Nanosponges are hyper-cross-linked polymers of cyclodextrins that form a three-dimensional network, creating nanoporous particles with a high capacity for drug loading. nih.govfrontiersin.org

A study focused on enhancing the solubility and dissolution of rilpivirine utilized beta-cyclodextrin (B164692) (β-CD) based nanosponges. nih.gov These nanosponges were synthesized by crosslinking β-CD with carbonyl diimidazole and pyromellitic dianhydride. nih.gov Rilpivirine was then loaded into the nanosponges using the solvent evaporation method. nih.gov

The formation of inclusion complexes was confirmed through various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC). nih.gov The results from these analyses indicated the successful entrapment of rilpivirine within the β-CD cavities of the nanosponges. nih.gov

The study demonstrated a significant enhancement in the saturation solubility of rilpivirine. Specifically, the ternary complexes of rilpivirine with the nanosponges showed a 10 to 13-fold increase in saturation solubility in distilled water and a 12 to 14-fold increase in 0.1 N HCl. nih.gov Furthermore, a three-fold increase in the dissolution rate was observed with these ternary complexes. nih.gov

Table 2: Solubility Enhancement of Rilpivirine with Cyclodextrin-Based Nanosponges

ParameterResultReference
Fold Increase in Saturation Solubility (Distilled Water)10-13 times nih.gov
Fold Increase in Saturation Solubility (0.1 N HCl)12-14 times nih.gov
Increase in Dissolution Rate3-fold nih.gov
Method of ComplexationSolvent Evaporation nih.gov
Evidence of ComplexationFTIR, PXRD, DSC, Molecular Modeling nih.gov

Development of Sustained and Controlled Release Systems

Beyond improving solubility for oral administration, significant research has been dedicated to developing long-acting formulations of rilpivirine. These systems aim to release the drug over an extended period, which can improve patient adherence and offer potential for pre-exposure prophylaxis (PrEP).

Nanosuspension Technologies for Long-Acting Injectables

Nanosuspension technology has emerged as a key platform for developing long-acting injectable formulations of poorly water-soluble drugs like rilpivirine. nih.govasm.org A nanosuspension consists of sub-micron sized drug particles stabilized in a liquid medium by surfactants. nih.gov For rilpivirine, this involves wet milling the drug base in an aqueous carrier to produce nanoparticles. researchgate.netsci-hub.cat

Sterile, isotonic nanosuspensions of rilpivirine with an average particle diameter of approximately 200 nm have been developed. nih.govasm.org These formulations use a hydrophilic, non-ionic surfactant, such as Poloxamer 338 (Pluronics F108), to stabilize the colloidal suspension and prevent aggregation of the nanoparticles. nih.gov The particle size is a critical factor, as it directly influences the drug release profile; studies have shown that a particle size of 200 nm provides a more stable and higher release of rilpivirine compared to larger particles (400 nm and 800 nm). nih.govresearchgate.net

Preclinical studies in rats and dogs have demonstrated that single intramuscular (IM) or subcutaneous (SC) injections of the 200 nm rilpivirine nanosuspension result in sustained, dose-proportional plasma concentrations for up to two months in rats and over six months in dogs. asm.orgnih.gov The subcutaneous route of administration has been observed to provide a more stable plasma concentration profile compared to the intramuscular route. sci-hub.catnih.gov These findings support the clinical investigation of rilpivirine nanosuspensions as a potential once-monthly antiretroviral agent. asm.org

Table 3: Characteristics of Rilpivirine Long-Acting Injectable Nanosuspensions

ParameterDescriptionReference
FormulationSterile, isotonic nanosuspension of rilpivirine base. nih.gov
Average Particle Size~200 nm nih.govasm.org
StabilizationPoloxamer 338 (surfactant) nih.gov
Administration RoutesIntramuscular (IM) and Subcutaneous (SC) asm.orgnih.gov
Release ProfileSustained release for up to 6 months in dogs. asm.org

Microparticulate Floating Drug Delivery Systems

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which can be advantageous for drugs like rilpivirine that have pH-dependent solubility and are preferentially absorbed in the upper gastrointestinal tract. researchgate.net Floating drug delivery systems, a type of GRDDS, are formulated to have a lower density than gastric fluids, allowing them to float on the stomach contents. healthinformaticsjournal.com

Research has been conducted on developing floating microspheres of rilpivirine hydrochloride. researchgate.net These are solid, spherical particles, typically ranging from 1-1000 micrometers in size, which can be formulated to exhibit a free-flowing nature. researchgate.net The drug is dispersed throughout a polymer matrix, which controls its release. researchgate.net The in vitro buoyancy of these microspheres is a key performance indicator. researchgate.net

In addition to microspheres, floating tablets of rilpivirine hydrochloride have also been developed. researchgate.net These tablets are formulated with gas-generating agents, such as sodium bicarbonate, which produce carbon dioxide upon contact with acidic gastric fluid. researchgate.net The entrapped gas causes the tablet to float. Hydroxypropyl methylcellulose (B11928114) (HPMC) is often used as a matrix-forming polymer in these formulations to control the drug release. researchgate.net The goal of these systems is to improve the absorption of rilpivirine by maintaining it in the acidic environment of the stomach for an extended period. researchgate.net

Table 4: Components of Rilpivirine Floating Drug Delivery Systems

System TypeKey ComponentsMechanismReference
Floating MicrospheresEthyl cellulose, CarbopolLow density, buoyancy researchgate.net
Floating TabletsHPMC, Sodium Bicarbonate, Citric AcidEffervescence and gas entrapment researchgate.net

Solid Lipid Nanoparticles for Drug Encapsulation

Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature. rjpbcs.commdpi.com They offer an alternative to polymeric nanoparticles and are considered a promising approach for encapsulating and delivering poorly water-soluble drugs like rilpivirine. rjpbcs.com SLNs can protect the encapsulated drug from degradation, control its release, and enhance its bioavailability. rjpbcs.commdpi.com

Rilpivirine-loaded SLNs have been developed using the solvent evaporation method. rjpbcs.com In this technique, the drug is dissolved in an organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently evaporated, leading to the formation of solid lipid nanoparticles with the drug encapsulated within the lipid core. rjpbcs.com

The resulting SLNs are evaluated for various parameters, including mean particle size, zeta potential (an indicator of stability), and in vitro drug release. rjpbcs.com Optimized formulations have shown good particle size and stability. rjpbcs.com Studies have indicated that SLNs can provide a sustained release of rilpivirine and are an effective method for increasing the solubility of lipid-soluble drugs. rjpbcs.com More advanced research has also explored decorating the surface of rilpivirine lipid-based nanoparticles with ligands, such as those targeting the C-C chemokine receptor type 5 (CCR5), to facilitate targeted delivery to viral reservoirs within myeloid cells. nih.govnih.gov

Table 5: Research on Rilpivirine Solid Lipid Nanoparticles

FeatureDescriptionReference
Formulation MethodSolvent Evaporation rjpbcs.com
Core ComponentsSolid Lipids rjpbcs.com
BenefitsProtects encapsulated drug, increases stability, enhances solubility of lipid-soluble drugs. rjpbcs.com
Advanced SystemsCCR5-ligand decorated nanoparticles for targeted delivery. nih.govnih.gov

Biopharmaceutical Challenges and Innovations in Drug Delivery

Rilpivirine, a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), presents significant biopharmaceutical hurdles primarily stemming from its physicochemical properties. selleckchem.com These challenges have spurred extensive research into advanced pharmaceutical formulations and novel drug delivery systems designed to enhance its therapeutic utility.

The primary biopharmaceutical challenges associated with Rilpivirine are its low aqueous solubility and pH-dependent absorption, which contribute to poor and variable oral bioavailability. nih.gov Rilpivirine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. nih.govmdpi.com Its solubility is less than 0.1 mg/mL in water, and it is sparingly soluble in aqueous buffers. researchgate.netdrugbank.comcaymanchem.com This poor solubility can limit the dissolution rate in the gastrointestinal tract, a critical step for drug absorption. Furthermore, the oral absorption of Rilpivirine is significantly influenced by food; its bioavailability is considerably lower under fasted conditions compared to when taken with a meal. nih.govamazonaws.com This food effect introduces variability and potential for non-adherence to therapeutic regimens.

Table 1: Physicochemical Properties of Rilpivirine

Property Value Source
Molecular Formula C22H18N6 caymanchem.com
Molecular Weight 366.4 g/mol caymanchem.com
Water Solubility < 0.1 mg/mL drugbank.com
Log P 4.86 drugbank.com
pKa 5.6 drugbank.com

To overcome these limitations, researchers have focused on developing innovative drug delivery systems. These novel formulations aim to improve solubility, enhance bioavailability, and provide sustained drug release to improve therapeutic outcomes and patient adherence.

Long-Acting Injectable (LAI) Nanosuspensions

A major innovation in Rilpivirine delivery is the development of long-acting injectable (LAI) formulations. nih.gov This approach bypasses the challenges of oral absorption and has the potential to significantly improve patient adherence by reducing dosing frequency from daily to monthly or even less frequently. nih.govinnovationaljournals.com The LAI formulation consists of a nanosuspension of Rilpivirine for intramuscular injection. nih.govnih.gov

Nanosuspension technology involves reducing the drug particle size to the sub-micron range, which increases the surface area and dissolution rate. mdpi.compeeref.com For Rilpivirine, this involves wet milling the drug into nanocrystals, which are then suspended in an aqueous carrier. researchgate.net The physicochemical properties of Rilpivirine, including its stability, make it a suitable candidate for aqueous nanosuspensions with high drug loading, allowing for minimized injection volumes. nih.gov

Research in animal models has demonstrated the success of this approach. Following a single intramuscular injection, the nanosuspension forms a depot at the injection site from which the drug slowly dissolves and is absorbed into the systemic circulation, providing sustained plasma concentrations for weeks to months. nih.govnih.gov Studies in dogs and rats have shown that these formulations can maintain therapeutic drug levels for extended periods. nih.gov For instance, a 200-nm nanosuspension provided sustained release of Rilpivirine over three months in dogs and three weeks in mice. researchgate.net The particle size of the nanosuspension is a critical parameter; studies have shown that 200-nm particles provide more stable and higher plasma concentrations compared to larger particles (400 nm and 800 nm). nih.gov

Table 2: Pharmacokinetic Findings for Rilpivirine Long-Acting (LA) Nanosuspensions in Animal Models

Animal Model Administration Route Key Findings Reference
Dogs Single Intramuscular (IM) or Subcutaneous (SC) Sustained plasma concentrations for over 6 months. SC route resulted in more stable plasma levels than IM. Absolute bioavailability approached 100%. nih.gov
Rats Single Intramuscular (IM) or Subcutaneous (SC) Dose-proportional sustained release over 2 months. nih.gov
Mice Single Intramuscular (IM) A 200 nm nanosuspension provided sustained release for 3 weeks. researchgate.net

Furthermore, research has shown that macrophages can take up the drug nanoparticles at the injection site, creating secondary drug reservoirs in the lymph nodes, which are key sites of HIV replication. nih.govasm.org The long-acting injectable formulation of Rilpivirine has been successfully co-formulated and administered with Cabotegravir (B606451), another long-acting antiretroviral, providing a complete injectable treatment regimen. infectiousjournal.commdpi.com

Oral Bioavailability Enhancement

To address the poor oral bioavailability of Rilpivirine, particularly in a fasted state, novel oral formulations are being investigated. One promising approach is the use of nanosponges. nih.gov Nanosponges are porous, para-crystalline structures that can encapsulate drug molecules. nih.govrsc.org

In one study, β-cyclodextrin nanosponges were synthesized using a microwave-mediated method. nih.gov Rilpivirine hydrochloride was loaded into these nanosponges, resulting in enhanced solubility and a two-fold increase in the in-vitro drug dissolution rate. nih.gov Subsequent oral bioavailability studies in rats demonstrated a significant improvement in drug absorption from the nanosponge formulation compared to the plain drug in the fasted state. nih.gov

Table 3: Comparative Oral Bioavailability of Rilpivirine Nanosponge (NS) Formulation vs. Plain Rilpivirine (RLP) in Fasted Rats

Parameter Plain RLP Rilpivirine NS Fold Increase Reference
Cmax (ng/mL) 310 ± 5.74 586 ± 5.91 ~1.89 nih.gov
AUC0-∞ (ng·h/mL) Data not specified Data not specified Significant increase reported nih.gov

This nanosponge technology offers a potential pathway to negate the food effect associated with oral Rilpivirine, thereby offering a more convenient dosing regimen for patients. nih.gov

Other Novel Delivery Systems

Research into advanced Rilpivirine formulations extends to other innovative platforms, including prodrugs, implants, microarray patches, and topical gels.

Prodrug Nanoformulations: To further extend the drug's half-life and improve tissue distribution, a prodrug of Rilpivirine (M3RPV) was synthesized and formulated into a stable long-acting injectable nanosuspension (NM3RPV). In mice, a single injection of NM3RPV resulted in Rilpivirine plasma concentrations above the inhibitory concentration for 25 weeks, with a 13-fold increase in the apparent half-life compared to the native drug formulation. nih.gov

Subdermal Implants: In-situ forming implants (ISFI) based on biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are being explored for long-term, sustained Rilpivirine delivery. researchgate.netnih.gov These systems are injected as a liquid and solidify in the body to form a solid depot. natap.org The release rate of Rilpivirine can be tuned by altering the polymer content in the formulation. researchgate.net Another approach involves a copolymer implant of ω-pentadecalactone and p-dioxanone, which showed sustained release of Rilpivirine for over a month in humanized mice. nih.gov A key advantage of implants is the potential for removal in case of adverse events. nih.gov

Dissolving Microarray Patches: A proof-of-concept study evaluated dissolving microarray patches containing a Rilpivirine nanosuspension for intradermal delivery. nih.gov These patches successfully penetrated the skin and delivered the drug, with detectable levels found in the plasma and lymph nodes of rats, suggesting a potential for a discreet, self-administered long-acting formulation. nih.gov

Topical Formulations: For pre-exposure prophylaxis (PrEP), a thermosensitive gel containing Rilpivirine-loaded PLGA nanoparticles has been developed. nih.gov This formulation is liquid at room temperature and solidifies at body temperature, providing a topical delivery system for vaginal application. nih.gov

Table 4: Overview of Other Novel Rilpivirine Delivery Systems

Delivery System Formulation Details Key Research Finding Reference
Prodrug Nanoformulation M3RPV prodrug in a poloxamer-stabilized nanosuspension (NM3RPV). 13-fold increase in apparent half-life in mice compared to native Rilpivirine formulation. nih.gov
In-Situ Forming Implant Rilpivirine in a Poly(lactic-co-glycolic acid) (PLGA) based formulation. Drug release rate is dependent on the PLGA content (e.g., 80% release over 28 days with 20% PLGA). researchgate.net
Dissolving Microarray Patch Nanosuspension of Rilpivirine embedded in dissolving polymer microneedles. Achieved mean plasma concentration of 431 ng/mL at Day 7 in rats, with drug detected in lymph nodes. nih.gov
Topical Thermosensitive Gel Rilpivirine encapsulated in PLGA nanoparticles within a thermosensitive gel. Designed for pericoital HIV prevention via vaginal application. nih.gov

Collectively, these innovations in drug delivery are poised to address the fundamental biopharmaceutical challenges of Rilpivirine, potentially leading to more effective and patient-friendly therapeutic options.

Analytical Methodologies for Rilpivirine Hydrochloride Research and Development

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of Rilpivirine (B1684574) and its related substances. The versatility of chromatographic methods allows for their application in diverse analytical challenges, including assay of the active pharmaceutical ingredient (API), determination of impurities, and analysis in biological matrices.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Rilpivirine. rjptonline.orgajptr.comresearchgate.netresearchgate.net These methods are favored for their high resolution, sensitivity, and reproducibility.

Numerous RP-HPLC methods have been developed and validated for the determination of Rilpivirine in bulk and tablet dosage forms. rjptonline.orgwisdomlib.org These methods typically utilize a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgajptr.comresearchgate.net Detection is commonly performed using a UV detector at wavelengths ranging from 258 nm to 306 nm, where Rilpivirine exhibits significant absorbance. wjbphs.comijisrt.com

The isocratic elution mode, where the mobile phase composition remains constant throughout the analysis, is often preferred for its simplicity and robustness. rjptonline.orgajptr.com Retention times for Rilpivirine in these systems are typically short, often under 10 minutes, allowing for rapid sample throughput. rjptonline.orgajptr.com For instance, one method reported a retention time of 2.75 minutes using a C8 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 ratio. rjptonline.org Another study achieved a retention time of 7.19 minutes with a C18 column and a mobile phase of phosphate buffer (pH 2.5) and acetonitrile (15:85 v/v). ajptr.com

The developed RP-HPLC methods have demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) consistently exceeding 0.999. researchgate.netijisrt.com The precision of these methods is confirmed by low relative standard deviation (%RSD) values, typically below 2%, for both intra- and inter-day variations. wisdomlib.orgijisrt.com Accuracy, often assessed through recovery studies, is consistently high, with recovery values generally falling within the 98-102% range. wisdomlib.orgijisrt.com The limits of detection (LOD) and quantification (LOQ) are sufficiently low to permit the determination of Rilpivirine at low concentrations, with reported LOD values as low as 0.05 µg/mL and LOQ values as low as 0.15 µg/mL. ajptr.com

Stability-indicating RP-HPLC methods have also been established to separate Rilpivirine from its degradation products formed under various stress conditions (e.g., acidic, basic, oxidative, and thermal). researchgate.netorientjchem.org This is crucial for assessing the stability of the drug substance and product. These methods demonstrate specificity by showing no interference from excipients or degradation products at the retention time of the Rilpivirine peak. wjbphs.com

Table 1: Examples of RP-HPLC Method Parameters for Rilpivirine Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
C8 (4.6 x 250 mm, 5 µm)Acetonitrile:Phosphate Buffer (pH 3.5) (60:40)1.02822.75 rjptonline.org
Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)Acetonitrile:0.03M di-potassium hydrogen orthophosphate (pH 2.5) (85:15)1.02847.19 ajptr.com
Thermosil C18 (4.6 × 150 mm, 5µm)Acetonitrile:Phosphate Buffer (pH 3.5) (45:55)0.82604.436
Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)Acetonitrile:Buffer (80:20)1.0304Not Specified abcpsangli.edu.in
Inertsil ODS (200 × 4.6 mm, 5 µm)0.1% Ortho-phosphoric acid:Acetonitrile (80:20)1.5230Not Specified researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

Several UHPLC methods have been developed for the analysis of Rilpivirine, often in combination with other antiretroviral drugs. researchgate.net These methods provide rapid and efficient separation, making them suitable for high-throughput analysis. For instance, a stability-indicating UPLC method was developed for the assay of Rilpivirine in tablet dosage forms using a Phenomenex C8 column. researchgate.net The mobile phase consisted of 10 mM tetrabutyl ammonium (B1175870) hydrogen sulphate and acetonitrile (55:45), with UV detection at 280 nm. researchgate.net This method demonstrated linearity over a concentration range of 0.05-40 µg/mL. researchgate.net

Another UPLC-MS/MS method was developed for the simultaneous quantification of cabotegravir (B606451) and the E-isomer of rilpivirine in human plasma. nih.gov This method utilized an HSS T3 column and a mobile phase of 0.1% formic acid in water and acetonitrile, achieving a total runtime of 3.0 minutes. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler, more cost-effective alternative to HPLC for the quantification of Rilpivirine. HPTLC methods are particularly useful for routine quality control analysis.

Validated HPTLC methods for the determination of Rilpivirine in bulk and tablet dosage forms have been reported. wisdomlib.orgjetir.org These methods typically use silica (B1680970) gel 60 F254 plates as the stationary phase and a mixture of organic solvents as the mobile phase. For example, a mobile phase of ethyl acetate, methanol, and chloroform (B151607) (8:1:1 v/v/v) has been used, with densitometric analysis performed at 254 nm. wisdomlib.org The Rf value (retention factor) for Rilpivirine in this system was found to be 0.33. wisdomlib.org Another method for the simultaneous estimation of Rilpivirine, Emtricitabine, and Tenofovir utilized a mobile phase of Methanol:Toluene:Ethyl acetate:Ammonia (1.5:5.5:1.5:0.1 v/v/v/v) with detection at 272 nm, yielding an Rf value of 0.59 for Rilpivirine.

HPTLC methods for Rilpivirine have demonstrated good linearity, precision, and accuracy. wisdomlib.orgiajpr.com For instance, one method showed linearity in the concentration range of 5-30 µ g/spot , with a percent recovery of 100.17%. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for Rilpivirine by HPTLC have been reported to be 0.317 µg/mL and 0.513 µg/mL, respectively. wisdomlib.org Stability-indicating HPTLC methods have also been developed, demonstrating the ability to separate Rilpivirine from its degradation products. iajpr.com

Table 2: HPTLC Method Parameters for Rilpivirine Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)Rf ValueReference
Silica gel 60 F254Ethyl acetate:Methanol:Chloroform (8:1:1 v/v/v)2540.33 wisdomlib.org
Silica gel 60 F254Toluene:Methanol:Ethyl acetate:Triethylamine (5.5:1:1.5:0.1 v/v/v/v)2580.52 iajpr.com
Silica gel 60 F254Methanol:Toluene:Ethyl acetate:Ammonia (1.5:5.5:1.5:0.1 v/v/v/v)2720.59

Spectrophotometric Approaches (UV-Visible)

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of Rilpivirine in bulk and pharmaceutical dosage forms. researchgate.nete-journals.inajrconline.org These methods are based on the measurement of the absorbance of Rilpivirine in a suitable solvent at its wavelength of maximum absorbance (λmax).

The λmax of Rilpivirine is typically observed in the range of 282 nm to 306 nm, depending on the solvent used. e-journals.inajrconline.orgresearchgate.net Methanol, acetonitrile, and mixtures of methanol and water are commonly employed as solvents. researchgate.nete-journals.inresearchgate.net For example, in methanol, the λmax has been reported to be 282 nm, while in a mixture of acetonitrile and water (50:50), it is observed at 304 nm. researchgate.netajrconline.org

The developed UV spectrophotometric methods have been shown to obey Beer's law over a defined concentration range, demonstrating a linear relationship between absorbance and concentration. researchgate.nete-journals.in For instance, linearity has been established in the range of 2-8 µg/mL in methanol and 0.5-3.0 µg/mL in a methanol:water (8:2) mixture. e-journals.inajrconline.org The methods are validated for accuracy and precision, with high percentage recovery values (often around 101%) and low %RSD. e-journals.inajrconline.org

Multivariate spectrophotometric techniques have also been applied to enhance the accuracy and minimize instrumental fluctuations by measuring absorbance at multiple wavelengths around the λmax. e-journals.in Furthermore, UV spectrophotometry has been used for the simultaneous estimation of Rilpivirine in combination with other drugs, such as Emtricitabine and Tenofovir Disoproxil Fumarate, by applying Vierordt's method, which involves solving simultaneous equations based on the absorbance at the λmax of each component. nih.govnih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Quantification and Metabolite Profiling

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide unparalleled sensitivity and selectivity for the quantification of Rilpivirine and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govalliedacademies.orgscilit.comnih.gov These methods are indispensable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. nih.govalliedacademies.orgnih.gov

LC-MS/MS methods for Rilpivirine typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.govalliedacademies.orgnih.gov A stable isotope-labeled internal standard, such as Rilpivirine-d6, is often used to ensure high accuracy and precision. nih.gov

The chromatography is usually performed on a C18 column with a short run time, often less than 3 minutes. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Rilpivirine and the internal standard are monitored, providing excellent specificity. nih.gov For Rilpivirine, the transition m/z 367.1 → 128.0 is commonly monitored in the positive ionization mode. nih.gov

These LC-MS/MS assays are validated over a wide linear range, for example, from 0.5 to 200 ng/mL in human plasma, allowing for the quantification of Rilpivirine at clinically relevant concentrations. nih.gov The methods demonstrate high extraction recovery, minimal matrix effects, and good stability under various storage conditions. nih.govalliedacademies.org For instance, one study reported a mean extraction recovery of 94.9% for Rilpivirine from human plasma. nih.gov

LC-MS/MS has also been instrumental in metabolite profiling studies of Rilpivirine, enabling the identification and quantification of its various metabolites in different biological samples. This information is crucial for understanding the drug's metabolism and disposition in the body. Furthermore, these highly sensitive methods have been used to quantify Rilpivirine in various tissues, providing insights into its biodistribution. nih.govqub.ac.uk

Method Validation for Research Applications

The validation of analytical methods is a critical requirement to ensure that the method is suitable for its intended purpose and provides reliable, reproducible, and accurate data. For research applications involving Rilpivirine, method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). rjptonline.orgijisrt.comnih.govijbpas.comijpbs.com

The key validation parameters that are assessed include:

Specificity/Selectivity: This ensures that the analytical signal is solely due to the analyte of interest (Rilpivirine) and is not affected by the presence of other components such as impurities, degradation products, or matrix components. rjptonline.orgijpbs.com This is typically demonstrated by the absence of interfering peaks in the chromatogram of a blank or placebo sample. orientjchem.org

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. ajptr.comwjbphs.come-journals.in It is evaluated by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r²), which should be close to 1. ajptr.comijisrt.com

Accuracy: This refers to the closeness of the measured value to the true value. ajptr.comwisdomlib.orgiajpr.com It is usually determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ajptr.comwisdomlib.org

Precision: This assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.orgijisrt.com It is expressed as the relative standard deviation (%RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). ajptr.comwisdomlib.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajptr.comwisdomlib.orgabcpsangli.edu.in The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajptr.comwisdomlib.orgabcpsangli.edu.in

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.orgijisrt.comresearchgate.net

System Suitability: This is an integral part of many analytical procedures and is used to verify that the chromatographic system is adequate for the intended analysis. abcpsangli.edu.inijbpas.com Parameters such as theoretical plates, tailing factor, and %RSD of replicate injections are monitored. ijisrt.comijbpas.com

For bioanalytical methods used in pharmacokinetic studies, additional validation parameters such as matrix effect, extraction recovery, and stability of the analyte in the biological matrix under different conditions (e.g., freeze-thaw, bench-top) are also rigorously evaluated. nih.govalliedacademies.org

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpbs.com

For rilpivirine hydrochloride, specificity is typically demonstrated by the absence of interference from blank solutions (diluents) and placebo preparations at the retention time of the main drug peak. ijisrt.com Forced degradation studies are a critical component of specificity assessment, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. ijbpas.comresearchgate.net A stability-indicating method is one that can effectively separate the drug from its degradation products, ensuring that the assay results are a true reflection of the intact drug concentration. ijbpas.comwjbphs.com

Several studies have shown the development of specific HPLC and UHPLC methods capable of separating rilpivirine from its process-related impurities and degradation products. ijpbs.comnih.govorientjchem.org For instance, a UHPLC method was developed to separate the (E)-isomer of rilpivirine from its (Z)-isomer and four other degradation products. nih.gov The peak purity of rilpivirine is often confirmed using a photodiode array (PDA) detector, which indicates that the peak is spectrally homogeneous and not co-eluting with any other substance. ijbpas.comorientjchem.org

Linearity and Range Determination

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For rilpivirine hydrochloride, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) is a key parameter used to evaluate the linearity, with a value of >0.999 being generally considered acceptable. ijbpas.comresearchgate.netsciencescholar.usajptr.com

The linear range for rilpivirine analysis varies depending on the specific method and its intended application. Reported linearity ranges include:

10-50 µg/mL researchgate.net

100-300 µg/mL ajptr.com

40-60 µg/mL abcpsangli.edu.in

Exploration of Rilpivirine S Non Hiv Antiviral Activity and Therapeutic Repurposing

Antiviral Efficacy Against Non-HIV Viruses (e.g., Zika Virus)

The therapeutic potential of rilpivirine (B1684574) has been explored against the Zika virus (ZIKV), a mosquito-borne flavivirus linked to congenital microcephaly and Guillain-Barré syndrome in adults. nih.govnih.gov Studies have shown that rilpivirine can suppress ZIKV infection and replication. nih.gov

Research indicates that rilpivirine's anti-ZIKV activity stems from its ability to inhibit the virus's nonstructural protein 5 (NS5), which possesses RNA-dependent RNA polymerase (RdRp) activity essential for viral replication. nih.govnews-medical.net By binding to the RdRp domain of NS5, rilpivirine effectively halts the replication process. nih.govnews-medical.net This mechanism was identified through structural biology and computational modeling. news-medical.net

In primary human astrocytes, a cell type highly susceptible to ZIKV infection, rilpivirine demonstrated a potent inhibitory effect on viral replication. nih.govnih.gov At a concentration of 5 μM, it was found to suppress ZIKV RNA replication by approximately 70%. nih.gov Further studies on protein levels showed a concentration-dependent inhibitory effect on ZIKV nonstructural proteins NS1, NS3, and NS5. nih.gov

In vivo studies using ZIKV-infected interferon-alpha/beta receptor (IFN-A/R) knockout mice have corroborated these findings. nih.gov Administration of rilpivirine improved clinical outcomes, prevented mortality, and reduced ZIKV RNA levels in various brain regions, including the hippocampus, frontal cortex, thalamus, and cerebellum. nih.govnih.gov The treatment also protected neurons from apoptosis and necrosis. contagionlive.com These results underscore the potential of repurposing rilpivirine as a therapeutic strategy for ZIKV-associated diseases. nih.gov Notably, other NNRTIs like etravirine (B1671769) and efavirenz (B1671121) have also shown similar inhibitory effects against ZIKV. nih.govnews-medical.net

Investigational Applications in Oncology Research

The repurposing of rilpivirine has extended into oncology, where it has demonstrated antineoplastic activity across several cancer types. nih.gov Research has shown that rilpivirine can induce cellular death, apoptosis, and cell cycle arrest in various cancer cell lines, even at low concentrations. nih.govnih.gov

Rilpivirine has been identified as a potential anti-cancer agent through virtual screening and has shown activity against a wide range of cancer cell lines. nih.gov Its anti-proliferative effects have been observed in cancers such as leukemia, breast cancer, and pancreatic cancer. nih.govnih.gov

In leukemia cell lines, including HL-60, NB4, K-562, and U-937, rilpivirine inhibited proliferation in a time- and concentration-dependent manner. nih.gov This was accompanied by an arrest of the cell cycle at the G2/M phase and the induction of apoptosis. nih.gov Similarly, in the T47D breast cancer cell line, rilpivirine induced a G2/M cell cycle arrest and apoptosis. nih.gov Studies on pancreatic cancer cell models (BxPC-3 and Panc-1) also confirmed its inhibitory effects. nih.gov One study noted that while rilpivirine was effective in multiple cell lines with IC₅₀ values ranging from 22.5–87.4 μM, it showed no effect in A549 lung carcinoma cells and only had an effect at high concentrations in the H69AR lung carcinoma line. nih.gov

Cancer TypeCell LineObserved EffectsReference
LeukemiaHL-60, NB4, K-562, U-937Inhibited proliferation, G2/M cell-cycle arrest, induction of apoptosis. nih.gov
Breast CancerT47DG2/M cell-cycle arrest, induction of apoptosis. nih.gov
Pancreatic CancerBxPC-3, Panc-1Inhibitory effects. nih.gov
Lung CarcinomaH69ARInhibitory effects only at high concentrations. nih.gov
Lung CarcinomaA549No effect. nih.gov

The anti-cancer mechanisms of rilpivirine are being actively investigated, with several key molecular pathways and targets identified.

Aurora A Kinase: A significant body of evidence points to the inhibition of Aurora A kinase as a primary mechanism for rilpivirine's anti-leukemic activity. nih.gov Aurora A kinase is a critical regulator of the cell division cycle, particularly during mitosis, and is often overexpressed in various cancers, including acute myeloid leukemia (AML). nih.gov Rilpivirine has been shown to be an Aurora A kinase inhibitor. nih.gov This inhibition leads to the suppression of cancer cell proliferation and is functionally linked to the induction of apoptosis and G2/M cell-cycle arrest. nih.gov Western blot analyses have confirmed that rilpivirine modulates the expression of key proteins within the Aurora A kinase signaling pathway. nih.gov

VEGFs-VEGFRs Pathway: Rilpivirine is also thought to affect the vascular endothelial growth factors and their receptors (VEGFs-VEGFRs) pathway. nih.govnih.gov The VEGF signaling pathway is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com The VEGF family includes several ligands (VEGF-A, -B, -C, -D, and PlGF) and receptors (VEGFR-1, -2, -3). nih.govresearchgate.net By potentially interfering with this pathway, rilpivirine may inhibit the development of a blood supply to tumors, thereby restricting their growth. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Rilpivirine hydrochloride in pharmaceutical formulations, and how do they adhere to regulatory guidelines?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. A validated method employs a Shim-pack C18 column (150 × 4.6 mm; 5 μm) with a mobile phase of acetonitrile:0.05 M ammonium citrate buffer (pH 3.5, 60:40 v/v), achieving retention at 4.5 minutes and linearity (r² > 0.999) between 5–50 µg/ml . This aligns with ICH Q2(R2) guidelines for precision (RSD < 1%) and recovery (98–102%). UV detection at 291 nm is optimal due to maximum absorbance .

Q. How is Rilpivirine hydrochloride synthesized, and what are critical considerations for impurity control?

  • Methodology : Synthesis involves multi-step coupling reactions, with intermediates like 4-[(4-aminopyrimidin-2-yl)amino]benzonitrile. Key impurities include 4-Iodo-2,6-dimethylaniline and 3-Iodo-2,6-dimethylaniline, which are genotoxic. A validated HPLC method using an L1-octadecyl column (250 mm × 4.6 mm, 5 µm) with 0.1% ortho-phosphoric acid and acetonitrile (gradient mode) detects these impurities at 210 nm, achieving LOQ of 0.315 µg/ml .

Q. What pharmacokinetic properties influence Rilpivirine hydrochloride’s efficacy in HIV-1 treatment?

  • Methodology : Rilpivirine exhibits dose-dependent bioavailability, requiring administration with food to enhance absorption. Population pharmacokinetic studies highlight variability in exposure (AUC) across demographics, necessitating therapeutic drug monitoring in patients with hepatic impairment or drug-drug interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability-indicating assays when analyzing Rilpivirine hydrochloride under stress conditions?

  • Methodology : Stress testing (acid/alkali hydrolysis, oxidation, photodegradation) reveals degradation products. A gradient RP-HPLC method using potassium dihydrogen phosphate (pH 3) and methanol separates degradation peaks, while LC-MS/MS identifies structural changes. Data contradictions arise from column selectivity; using a base-deactivated silica hypersil column improves resolution .

Q. What experimental designs address Rilpivirine’s rapid resistance development in NNRTI-resistant HIV strains?

  • Methodology : Structural flexibility studies using X-ray crystallography show Rilpivirine’s binding to reverse transcriptase mutants (e.g., K103N, Y181C). Resistance profiling involves in vitro selection assays with escalating drug concentrations, coupled with next-generation sequencing to identify emerging mutations .

Q. How do formulation strategies impact the bioavailability of Rilpivirine hydrochloride in long-acting injectables?

  • Methodology : Nanoparticle-based formulations (e.g., PLGA polymers) extend release kinetics. In vivo studies in rodent models assess AUC and Cmax using LC-MS/MS. Challenges include maintaining therapeutic plasma levels (>50 ng/ml) over 4–8 weeks, requiring optimization of particle size (150–300 nm) and drug loading efficiency (>85%) .

Q. What computational models predict Rilpivirine’s interaction with cytochrome P450 enzymes to avoid drug-drug interactions?

  • Methodology : Molecular docking simulations (e.g., AutoDock Vina) analyze binding affinities to CYP3A4/2B6. Pharmacokinetic modeling (NONMEM) integrates in vitro inhibition constants (Ki) to predict clinical interactions with rifampicin or ketoconazole, validated via clinical trials .

Methodological Resources

  • Analytical Validation : Follow ICH Q2(R2) for linearity, precision, and accuracy .
  • Impurity Profiling : Use HPLC-UV with L1 columns for genotoxic impurities .
  • Pharmacokinetic Modeling : Employ population PK software (e.g., Monolix) for dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.